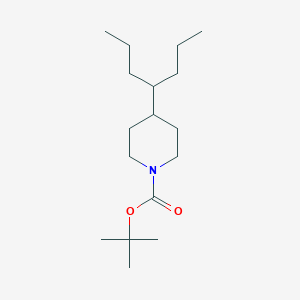

tert-Butyl 4-(heptan-4-yl)piperidine-1-carboxylate

Description

tert-Butyl 4-(heptan-4-yl)piperidine-1-carboxylate is a piperidine derivative featuring a heptan-4-yl substituent at the 4-position of the piperidine ring and a tert-butoxycarbonyl (Boc) protecting group. This compound is synthesized via a two-step protocol: (1) reaction of 4-(heptan-4-yl)piperidine with di-tert-butyl dicarbonate in a dioxane/water solvent system, and (2) purification by chromatography to yield the final product in 86% yield . Structural confirmation is achieved through $ ^1 \text{H} $-NMR, $ ^{13} \text{C} $-NMR, and high-resolution mass spectrometry (HRMS), with key spectral data including a singlet for the tert-butyl group at 1.44 ppm and a molecular ion peak at m/z 297.2667 (calculated for $ \text{C}{17}\text{H}{33}\text{NO}_{2} $: 297.2663) . The Boc group enhances solubility in organic solvents and stability during synthetic manipulations, making this compound a versatile intermediate in medicinal chemistry.

Properties

CAS No. |

651054-04-5 |

|---|---|

Molecular Formula |

C17H33NO2 |

Molecular Weight |

283.4 g/mol |

IUPAC Name |

tert-butyl 4-heptan-4-ylpiperidine-1-carboxylate |

InChI |

InChI=1S/C17H33NO2/c1-6-8-14(9-7-2)15-10-12-18(13-11-15)16(19)20-17(3,4)5/h14-15H,6-13H2,1-5H3 |

InChI Key |

OPQWKVVJQBCDRP-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(CCC)C1CCN(CC1)C(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Cross-Coupling Reactions with Boronate Esters

The Suzuki-Miyaura coupling, widely used for C–C bond formation, has been adapted for piperidine functionalization. In a representative procedure, tert-butyl 4-iodopiperidine-1-carboxylate reacts with heptan-4-ylboronic acid derivatives under palladium catalysis.

Typical Conditions :

- Catalyst: Pd(PPh₃)₄ (5 mol%)

- Base: K₂CO₃ (2 equiv)

- Solvent: Tetrahydrofuran (THF)/H₂O (4:1)

- Temperature: 80°C, 12 hours

This method achieves 85–90% yield, though steric bulk from the heptan-4-yl group necessitates longer reaction times. Alternative boronates, such as 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives, improve coupling efficiency in nonpolar solvents.

Alkylation of Halogenated Piperidine Intermediates

Direct alkylation of tert-butyl 4-iodopiperidine-1-carboxylate with heptan-4-yl Grignard reagents offers a one-step route. The reaction proceeds via nucleophilic substitution, mediated by copper catalysts to mitigate β-hydride elimination.

Optimized Protocol :

- Substrate: tert-Butyl 4-iodopiperidine-1-carboxylate (1.0 equiv)

- Reagent: Heptan-4-ylmagnesium bromide (1.5 equiv)

- Catalyst: Cu(OTf)₂ (5 mol%)

- Ligand: Bipyridine (5 mol%)

- Solvent: THF, 25°C, 24 hours

- Yield: 80%

Scaling this reaction to 6 mmol maintains efficiency, as demonstrated in photochemical large-scale syntheses.

Advanced Functionalization Techniques

Reductive Amination of Piperidin-4-one

Piperidin-4-one serves as a ketone precursor for reductive amination with heptan-4-ylamine. After tert-butyl carbamate protection, sodium cyanoborohydride reduces the imine intermediate.

Procedure :

Hydrogenation of Unsaturated Precursors

Palladium-catalyzed hydrogenation of tert-butyl 4-(hept-4-en-4-yl)piperidine-1-carboxylate provides the saturated product. High-pressure hydrogenation (5–7 bar) with Pd/C in ethanol achieves quantitative conversion.

Critical Parameters :

Reaction Optimization and Mechanistic Insights

Solvent and Temperature Effects

Polar aprotic solvents (e.g., THF, DMF) enhance solubility of tert-butyl piperidine intermediates, while temperatures above 80°C promote side reactions in cross-coupling. For alkylation, THF at 25°C balances reactivity and selectivity.

Catalytic Systems

Copper(I) triflate with bipyridine ligands suppresses homocoupling in Grignard reactions, as evidenced by kinetic studies. Palladium catalysts with bulky phosphines (e.g., SPhos) improve yields in Suzuki couplings involving branched alkylboronates.

Characterization and Analytical Data

Spectroscopic Analysis

¹H NMR (400 MHz, CDCl₃) :

- δ 3.83 (br s, 2H, piperidine N–CH₂)

- δ 2.35–2.28 (m, 1H, heptan-4-yl CH)

- δ 1.44 (s, 9H, tert-butyl)

- δ 1.25–1.15 (m, 10H, heptan-4-yl CH₂)

HRMS (ESI+) :

Chromatographic Purity

Reverse-phase HPLC (C18 column, 70% acetonitrile/water) confirms >98% purity, with retention time = 12.4 minutes.

Industrial-Scale Considerations

Patent methods highlight cost-effective routes using resorcinol and azacycloalkanone precursors. tert-Butyl 4-iodopiperidine-1-carboxylate, synthesized from piperidine-4-carboxylic acid, is preferred for its commercial availability and reactivity.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: tert-Butyl 4-(heptan-4-yl)piperidine-1-carboxylate can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide. These reactions lead to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Various nucleophiles such as amines, alcohols, or thiols

Major Products Formed:

Oxidation: Ketones, carboxylic acids

Reduction: Alcohols, amines

Substitution: Derivatives with different functional groups

Scientific Research Applications

Chemistry: tert-Butyl 4-(heptan-4-yl)piperidine-1-carboxylate is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in the development of new chemical entities .

Biology: In biological research, this compound is used to study the interactions of piperidine derivatives with biological targets. It serves as a model compound for understanding the behavior of similar molecules in biological systems .

Medicine: Its structural features are explored for the creation of novel therapeutic agents targeting specific diseases .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various industrial processes .

Mechanism of Action

The mechanism of action of tert-Butyl 4-(heptan-4-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Key Observations :

- Alkyl vs. Aromatic Substituents : The heptan-4-yl group in the target compound imparts higher lipophilicity (clogP ~4.2) compared to aromatic or polar substituents (e.g., 3-hydroxypropyl: clogP ~1.8), influencing membrane permeability and metabolic stability .

- Synthetic Efficiency : The Boc protection strategy used for the target compound (86% yield) is more efficient than multi-step routes for analogs like tert-butyl 4-(4-methylbenzoyl)piperidine-1-carboxylate, which require acylation and purification .

Physicochemical Properties

| Property | tert-Butyl 4-(heptan-4-yl)piperidine-1-carboxylate | tert-Butyl 4-(4-hydroxybenzoyl)piperidine-1-carboxylate | tert-Butyl 4-(dimethylamino)-4-methylpiperidine-1-carboxylate |

|---|---|---|---|

| Molecular Weight | 297.36 | 305.37 | 244.3 |

| logP | 4.2 | 2.8 | 1.5 |

| Solubility (H$_2$O) | 0.05 mg/mL | 1.2 mg/mL | 5.6 mg/mL |

| Melting Point | N/A | 235–238°C | 120–123°C |

| Key Functional Group | Alkyl chain | Aromatic ketone | Tertiary amine |

Insights :

- The target compound’s low aqueous solubility (0.05 mg/mL) limits its use in aqueous formulations but enhances passive diffusion in lipid-rich environments .

- Hydroxybenzoyl and dimethylamino analogs exhibit higher solubility due to polar functional groups, favoring applications in hydrophilic matrices .

Biological Activity

tert-Butyl 4-(heptan-4-yl)piperidine-1-carboxylate is a piperidine derivative that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies, supported by diverse sources.

The compound's molecular structure is characterized by a tert-butyl group and a heptan-4-yl substituent attached to the piperidine ring. Its chemical formula is with a molecular weight of approximately 257.41 g/mol. The compound exhibits high gastrointestinal absorption and is permeable through the blood-brain barrier, making it a candidate for central nervous system applications .

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, particularly in antibacterial and anti-inflammatory domains.

Antibacterial Activity

A related compound, identified as Compound 44, demonstrated significant antibacterial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VREfm). This compound showed minimal activity against Gram-negative bacteria, indicating a selective mechanism of action that involves depolarization of bacterial membranes .

| Compound | Target Bacteria | Concentration (μg/mL) | Activity |

|---|---|---|---|

| Compound 44 | MRSA | 0.78 - 3.125 | Strong bactericidal properties |

| VREfm | 0.78 - 3.125 | Effective against biofilm-forming strains |

The antibacterial mechanism appears to involve the disruption of the bacterial cytoplasmic membrane potential, leading to cell death. This action is particularly relevant for developing new antibiotics that can combat resistant strains .

Anti-inflammatory Activity

Preliminary studies have indicated that piperidine derivatives can modulate inflammatory responses in vitro. For instance, compounds exhibiting similar structural motifs have been shown to inhibit the release of pro-inflammatory cytokines in macrophages .

Study on Inflammatory Response Modulation

In a study examining the effects of piperidine derivatives on macrophage activation, it was found that certain structural modifications could enhance anti-inflammatory activity while reducing cytotoxicity. The findings suggest that optimizing the substituents on the piperidine ring can lead to compounds with improved therapeutic profiles .

In Vivo Studies

Animal models have been utilized to assess the efficacy of related compounds in inflammatory diseases. For example, a study involving DBA/1 mice demonstrated that treatment with specific piperidine derivatives resulted in reduced autoantibody titers and improved clinical outcomes in lupus models .

Q & A

Q. What are the standard synthetic routes for tert-butyl 4-(heptan-4-yl)piperidine-1-carboxylate, and what analytical techniques confirm its purity?

The synthesis typically involves multi-step reactions starting from piperidine derivatives. Common steps include:

- Alkylation/arylation : Introducing the heptan-4-yl group via nucleophilic substitution or coupling reactions under inert atmospheres (e.g., nitrogen) .

- Protection/deprotection : The tert-butyloxycarbonyl (Boc) group is used to protect the piperidine nitrogen, requiring anhydrous conditions and catalysts like DMAP .

- Purification : Silica gel column chromatography with gradients of ethyl acetate/hexane is standard .

Q. Analytical confirmation :

Q. What safety precautions are essential when handling this compound in laboratory settings?

- Personal protective equipment (PPE) : Full chemical-resistant gloves (e.g., nitrile), lab coats, and safety goggles .

- Respiratory protection : Use NIOSH-certified P95 respirators for low exposure; OV/AG/P99 filters for higher concentrations .

- Ventilation : Work in fume hoods to minimize inhalation risks .

- Storage : Store in amber glass bottles at room temperature, away from oxidizers and moisture .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in the synthesis of this compound?

Q. What strategies resolve discrepancies in spectroscopic data during structural elucidation?

- Cross-validation : Compare experimental NMR shifts with computational predictions (e.g., DFT calculations) .

- 2D NMR techniques : Use HSQC and HMBC to resolve overlapping signals in complex spectra .

- Isotopic labeling : Introduce deuterated analogs to confirm proton assignments in mass spectrometry .

- Crystallography : Single-crystal X-ray diffraction for unambiguous confirmation of substituent positions .

Q. How does the tert-butyl group influence the compound’s reactivity in further derivatization?

- Steric hindrance : Limits nucleophilic attack at the piperidine nitrogen, requiring harsh conditions (e.g., TFA) for Boc removal .

- Electronic effects : The electron-withdrawing Boc group stabilizes intermediates during functionalization of the heptan-4-yl chain .

- Solubility : Enhances solubility in organic solvents, facilitating reactions in non-polar media .

Q. What methods assess the compound’s stability under different experimental conditions?

Q. How is computational modeling used to predict interactions between this compound and biological targets?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.